molecular formula C13H11N3OS B11122469 3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2(3H)-thione

3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11122469
M. Wt: 257.31 g/mol
InChI Key: JYLJPFBJVBUHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a thione group and a pyridylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and introduction of the thione group. One common method involves the reaction of 2-aminophenol with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate, followed by treatment with carbon disulfide to introduce the thione group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridylamino derivatives:

Uniqueness

3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione is unique due to the combination of its benzoxazole core and thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H11N3OS/c18-13-16(9-15-12-7-3-4-8-14-12)10-5-1-2-6-11(10)17-13/h1-8H,9H2,(H,14,15)

InChI Key

JYLJPFBJVBUHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.